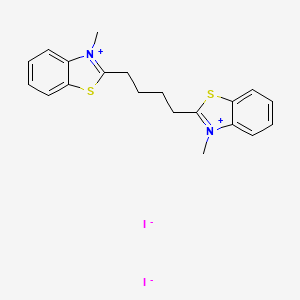![molecular formula C17H17ClO4 B5219181 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5219181.png)
4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C₁₇H₁₇ClO₄ It is characterized by the presence of a chlorophenoxy group, a propoxy linker, and a methoxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3-(3-chlorophenoxy)propyl bromide: This intermediate can be prepared by reacting 3-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 3-(3-chlorophenoxy)propyl bromide is then reacted with 3-methoxybenzaldehyde in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[3-(3-aminophenoxy)propoxy]-3-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a different position of the chlorine atom.
4-[3-(3-bromophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-[3-(3-chlorophenoxy)propoxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the chlorophenoxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-20-17-10-13(12-19)6-7-16(17)22-9-3-8-21-15-5-2-4-14(18)11-15/h2,4-7,10-12H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXTASPYYDPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1,3-thiazol-2-ylmethyl)piperidine trifluoroacetate](/img/structure/B5219125.png)
![METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5219126.png)

![N-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B5219139.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219150.png)

![1-(3-chlorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5219161.png)


![1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
